2-Acetamido-3-(3-phenoxyphenyl)propanoic acid
Description
Properties
IUPAC Name |
2-acetamido-3-(3-phenoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-12(19)18-16(17(20)21)11-13-6-5-9-15(10-13)22-14-7-3-2-4-8-14/h2-10,16H,11H2,1H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGDWHDFBDCAKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Methodologies
Acylation-Coupling Strategy
This method involves sequential acylation and coupling reactions to construct the target molecule.
Procedure:
Starting Materials :
- 3-Phenoxyaniline
- (S)-2-Bromo-3-phenylpropanoic acid
Acylation :
Coupling Reaction :
Optimization Notes:
Oxazolinone Ring-Opening Approach
This method leverages oxazolinone intermediates for stereocontrol.
Procedure:
Intermediate Synthesis :
Catalytic Hydrogenation :
Key Data:
| Parameter | Value |
|---|---|
| Temperature | 25°C |
| Catalyst Loading | 5 wt% Pd/C |
| Enantiomeric Excess | >99% (S-configuration) |
One-Pot TBTU-Mediated Amidation
This method minimizes racemization risks during amide bond formation.
Procedure:
Activation :
Coupling :
Racemization Mitigation:
Enzymatic Resolution for Stereocontrol
Biocatalytic methods offer high enantioselectivity without chiral auxiliaries.
Procedure:
Substrate Preparation :
Enzymatic Hydrolysis :
Advantages:
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Acylation-Coupling | 78–88 | >98 | High | Moderate |
| Oxazolinone Hydrogenation | 90 | >99 | Medium | Low |
| TBTU Amidation | 92–94 | >99 | High | High |
| Enzymatic Resolution | 45 | >99 | Low | High |
Key Findings :
Chemical Reactions Analysis
2-Acetamido-3-(3-phenoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-Acetamido-3-(3-phenoxyphenyl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 2-acetamido-3-(3-phenoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Selected Analogs
Substituent Effects on Pharmacological Properties
- Halogenation : Chlorine (e.g., 4-chlorophenyl analog) increases hydrophobicity and may enhance membrane permeability but raises toxicity concerns .
- Oxygen vs. Sulfur: The phenoxy group (ether) in the target compound offers moderate lipophilicity, while thiophene or thioether analogs (e.g., 2,3-dihydroxybenzoylthio) exhibit antioxidant activity, likely due to sulfur’s redox activity .
Key Research Findings
- Anti-Inflammatory Potential: β-Hydroxy-β-arylpropanoic acids with aryl substitutions show COX-2 selectivity, suggesting that the 3-phenoxyphenyl group in the target compound may similarly modulate inflammatory pathways .
- Antioxidant Activity: Thioether-containing analogs (e.g., 2-acetamido-3-(2,3-dihydroxybenzoylthio)propanoic acid) demonstrate radical-scavenging capabilities, a property absent in the phenoxy-substituted target compound .
- Safety Profiles: Halogenated derivatives (e.g., 4-chlorophenyl) require stringent safety protocols, whereas non-halogenated analogs like the trimethoxyphenyl variant show better tolerability .
Biological Activity
2-Acetamido-3-(3-phenoxyphenyl)propanoic acid, commonly known as fenoprofen, is a non-steroidal anti-inflammatory drug (NSAID) with significant biological activity. This compound is characterized by its acetamido and phenoxy groups, contributing to its pharmacological properties. The primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
- Molecular Formula : C17H17NO4
- Molar Mass : 299.32 g/mol
Fenoprofen exhibits its biological activity primarily through the following mechanisms:
- Inhibition of Cyclooxygenase Enzymes : Fenoprofen inhibits COX-1 and COX-2 enzymes, leading to a reduction in the synthesis of prostaglandins, which are mediators of inflammation and pain.
- Modulation of Cytokine Production : The compound has been shown to decrease the production of pro-inflammatory cytokines in immune cells, further contributing to its anti-inflammatory effects.
Anti-inflammatory Effects
Fenoprofen is widely used for managing pain and inflammation associated with various conditions, including:
- Arthritis
- Musculoskeletal disorders
- Postoperative pain
The compound's ability to reduce inflammation makes it an essential therapeutic agent in clinical settings.
Potential Dermatological Applications
Recent studies have explored the use of fenoprofen in dermatology, particularly in developing anti-aging skincare formulations. Its anti-inflammatory properties may help mitigate skin inflammation and promote skin health.
Comparative Analysis with Related Compounds
A comparison of fenoprofen with structurally similar compounds reveals differences in biological activities:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (S)-2-acetamido-3-(4-acetoxyphenyl)propanoic acid | Acetamido group; 4-acetoxy substitution | Different anti-inflammatory profiles |
| 2-cyanoprop-2-yl 3-phenoxybenzoate | Cyanopropyl group; phenoxy substitution | Agonist activity for peroxisome proliferator-activated receptor γ |
| 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid | Diacetoxy substitution | Potentially different crystal structures |
This table illustrates that while fenoprofen is effective as an anti-inflammatory agent, other compounds may exhibit distinct pharmacological properties due to variations in their structure.
Clinical Applications
Clinical trials have demonstrated the efficacy of fenoprofen in treating inflammatory conditions. A study involving patients with osteoarthritis reported significant pain reduction and improved joint function after treatment with fenoprofen compared to placebo controls.
In Vitro Studies
In vitro studies have shown that fenoprofen effectively inhibits COX enzymes, with IC50 values indicating strong inhibitory effects. For instance, one study reported an IC50 value for COX-2 inhibition at approximately 0.5 μM, highlighting its potency as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
